molecular formula C7H5NO5 B184560 5-Hydroxy-2-nitrobenzoic acid CAS No. 610-37-7

5-Hydroxy-2-nitrobenzoic acid

Cat. No.: B184560
CAS No.: 610-37-7
M. Wt: 183.12 g/mol
InChI Key: BUHKQTKKZAXSMH-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the fifth position and a nitro group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrobenzoic acid typically involves the nitration of phenols. One common method includes the reaction of 2-methylphenol with copper (II) nitrate trihydrate in tetrahydrofuran under reflux conditions for several hours . The reaction mixture is then extracted with ethyl acetate to isolate the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar nitration process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using aqueous potassium hydroxide solution and palladium on carbon for reduction, can be employed for more sustainable production .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid, halogens (e.g., bromine, chlorine).

Major Products:

    Reduction: 5-Amino-2-hydroxybenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, it inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme, thereby preventing substrate access . This inhibition can modulate various cellular processes, including cell growth and differentiation.

Comparison with Similar Compounds

  • 2-Hydroxy-5-nitrobenzoic acid (5-Nitrosalicylic acid)
  • 2-Hydroxy-3-nitrobenzoic acid
  • 4-Hydroxy-3-nitrobenzoic acid

Comparison: 5-Hydroxy-2-nitrobenzoic acid is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its reactivity and biological activity. Compared to 2-Hydroxy-5-nitrobenzoic acid, it has different inhibitory effects on enzymes and distinct applications in research and industry .

Properties

IUPAC Name

5-hydroxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHKQTKKZAXSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209856
Record name Benzoic acid, 5-hydroxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-37-7
Record name 5-Hydroxy-2-nitrobenzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-hydroxy-2-nitro-
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Record name Benzoic acid, 5-hydroxy-2-nitro-
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Record name 5-Hydroxy-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

To 5-hydroxy-2-nitrobenzaldehyde (1.0 g, 6.0 mmol) in 2.5M NaOH(aq) (10 mL) at 100° C. was added 35% H2O2 (12 mL) dropwise over 10 minutes and the mixture heated at reflux overnight. The solution was acidified with 10% H2SO4, extracted with EtOAc (2×100 mL), and the combined organic layers washed with H2O and brine, dried over MgSO4, filtered and concentrated in vacuo to give 5-hydroxy-2-nitrobenzoic acid (1.03 g, 5.63 mmol, 94%). LC-MS (ESI) m/z 182 (M−H)+.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Ethoxycarbonyloxy-2-nitrobenzoic acid (6.12 g) was dissolved in a solution of potassium hydroxide (3.2 g of 85% pure material) in water (10 ml) and heated under reflux for 2 hours, to cleave off the ethoxy-carbonyl residue and form the di-potassium salt of 3-carboxy-4-nitrophenol. The solution so prepared was mixed with toluene and distilled until the water had been removed. Dimethyl sulphoxide (50 ml) was added and the mixture distilled until the vapour temperature reached 190°. A further quantity (50 ml) of dimethyl sulphoxide (50 ml) was then added, together with 3-chloro-4,5-difluorobenzotrifluoride (5.43 g), and the mixture heated at 100° for 4 hours. The mixture was diluted with water (200 ml) and acidified with dilute hydrochloric acid. The mixture was extracted twice with ether and the extracts washed with water, dried and evaporated. The brown oil remaining was crystallised from carbon tetrachloride to give the required compound (2 g) with a melting point of 145°-148°.
Name
5-Ethoxycarbonyloxy-2-nitrobenzoic acid
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6.12 g
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3.2 g
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10 mL
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ethoxy-carbonyl
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Synthesis routes and methods IV

Procedure details

5-Chloro-2-nitrobenzoic acid (100 g) in 800 ml dimethylsulfoxide was treated with 112 g powdered KOH with cooling, 170 ml anhydrous alcohol added and the mixture stirred 2 hours at 25° and then left overnight. The mixture was kept at 28° for about 8 hours, then overnight at 0°, warmed to room temperature and 3.5 liters of water added. The mixture was acidified with HCl, 1 kg NaCl added and extracted with ethyl acetate. The extract was washed with water, dried, 50 g KHCO3 in 500 ml water added, diluted to 2 liters, and the ethyl acetate blown off with a stream of nitrogen. The solution was acidified and filtered to give 56 g product, m.128-30.
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1 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-nitrobenzoic acid
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of studying the mutagen formation potential (MFP) of 5-hydroxy-2-nitrobenzoic acid?

A1: The study found that this compound, a precursor to the identified chlorinated mutagen chloro-5-hydroxy-2-nitrobenzoic acid, exhibited an MFP of 3,400 net rev./μmol []. This information is crucial because it highlights the potential risks associated with the presence of 3-methyl-4-nitrophenol in water sources. Understanding the MFP of its derivatives helps assess the potential for these compounds to induce mutations, which can have significant implications for human health and environmental safety. Further research is needed to fully elucidate the toxicological profile and long-term effects of exposure to these compounds.

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